2-Ethoxy-5-methylbenzeneacetic acid

Description

Contextualization within Aryl Acetic Acid Chemistry and its Analogues

Aryl acetic acid derivatives are fundamental building blocks in organic synthesis. The parent compound, phenylacetic acid, is a natural auxin in plants and a metabolite in various organisms, including humans. nih.gov The core structure of aryl acetic acids allows for extensive functionalization of the aromatic ring, leading to a vast library of analogues with diverse properties. These compounds are recognized for their role as precursors and intermediates in the synthesis of more complex molecules. researchgate.netgoogle.com For instance, they are pivotal in creating non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active agents. The introduction of a methylene (B1212753) spacer between the aromatic core and the carboxylic acid function is often critical for biological activity. researchgate.net

Theoretical and Mechanistic Importance of Ethoxy and Methyl Substituents on Aromatic Systems

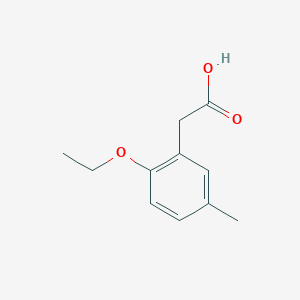

The chemical behavior of a substituted benzene (B151609) ring is profoundly influenced by the electronic and steric nature of its substituents. In the case of 2-Ethoxy-5-methylbenzeneacetic acid, the benzene ring is decorated with an ethoxy group (-OCH₂CH₃) and a methyl group (-CH₃).

Ethoxy Group: The ethoxy group is a strong electron-donating group (EDG). The oxygen atom, being directly attached to the ring, possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This effect, known as a positive mesomeric effect (+M), significantly increases the electron density of the ring, particularly at the ortho and para positions. libretexts.orglibretexts.org This increased nucleophilicity makes the ring more susceptible to electrophilic aromatic substitution, thus "activating" it. masterorganicchemistry.com Consequently, the ethoxy group is considered an activating, ortho-para directing substituent. libretexts.org

Methyl Group: The methyl group is a weak electron-donating group. It exerts its influence primarily through a positive inductive effect (+I), where it donates electron density through the sigma bond, and through hyperconjugation. libretexts.org This also activates the benzene ring, making it more reactive towards electrophiles than benzene itself, and directs incoming electrophiles to the ortho and para positions. libretexts.org

The combined presence of a strong activator (ethoxy) at position 2 and a weak activator (methyl) at position 5 would synergistically enhance the nucleophilicity of the benzene ring. Their directing effects would reinforce substitution at position 4 and 6 of the ring.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Despite the well-understood principles governing its constituent parts, a comprehensive search of scientific and patent literature reveals a significant knowledge gap concerning this compound itself. There is a conspicuous absence of reported physicochemical data, spectroscopic characterization, or specific synthetic procedures for this compound.

However, several closely related precursors and analogues are documented, which suggests that its synthesis is chemically feasible. These related compounds include:

2-Ethoxy-5-methylbenzaldehyde (B1321629) (CAS 116529-99-8) bldpharm.com

2-Ethoxy-5-methylphenol (CAS 2563-04-4) sigmaaldrich.com

2-Ethoxy-5-methylphenylboronic Acid (CAS 123291-97-4)

Ethyl 2-ethoxy-5-methylbenzoate (CAS 854645-32-2) sigmaaldrich.cn

The existence of these starting materials and intermediates implies that this compound could likely be synthesized through established organic chemistry transformations, for example, via the oxidation of 2-ethoxy-5-methylbenzaldehyde or through a multi-step sequence starting from 2-ethoxy-5-methylphenylboronic acid. inventivapharma.comncert.nic.in

The lack of dedicated research on this compound indicates that its potential applications have not been explored. This presents an open area for investigation, where its unique substitution pattern could be leveraged to develop novel compounds with specific biological or material properties. Future research would first need to focus on its synthesis and full characterization using modern analytical techniques.

Structure

3D Structure

Properties

CAS No. |

383133-92-4 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-ethoxy-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C11H14O3/c1-3-14-10-5-4-8(2)6-9(10)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) |

InChI Key |

XEQPWZIUAJYULB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)CC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Reactivity and Transformations

Reaction Pathway Elucidation for Key Synthetic Steps

Kinetic and Thermodynamic Analysis of Alkylation Reactions

A common strategy for the synthesis of 2-Ethoxy-5-methylbenzeneacetic acid begins with the alkylation of an appropriately substituted benzene (B151609) ring. For instance, the Friedel-Crafts alkylation of 4-ethoxytoluene can introduce the acetyl group, a precursor to the acetic acid moiety. The mechanism of Friedel-Crafts alkylation involves the formation of a carbocation electrophile, which then attacks the electron-rich aromatic ring. byjus.commasterorganicchemistry.com The reaction proceeds through a three-step mechanism: generation of the electrophile, electrophilic attack on the aromatic ring to form a cyclohexadienyl cation intermediate, and subsequent deprotonation to restore aromaticity. byjus.com

The regioselectivity of this alkylation is governed by the directing effects of the existing ethoxy and methyl substituents on the aromatic ring. Both the ethoxy and methyl groups are ortho-, para-directing activators. However, the bulky nature of the ethoxy group and the incoming electrophile can lead to steric hindrance, influencing the position of substitution.

A kinetic and thermodynamic analysis of such alkylation reactions reveals important parameters. For example, studies on the alkylation of benzene with methanol (B129727) have shown that the main reactions are exothermic and proceed spontaneously within a certain temperature range. nih.gov Higher temperatures can sometimes suppress the formation of by-products. nih.gov The rate of enolisation, a key step in some related reactions like the haloform reaction, is influenced by the nature of substituents on the aromatic ring. researchgate.net

Detailed Studies of Carboxylation and Hydrolysis Mechanisms

Several methods can be employed to introduce the carboxylic acid group. One approach is the haloform reaction of an acetyl-substituted precursor, such as 2-acetyl-4-ethoxytoluene. The haloform reaction mechanism involves the halogenation of the methyl ketone in the presence of a base. iitk.ac.in This is followed by nucleophilic attack of hydroxide (B78521) and subsequent cleavage of the C-C bond to yield a carboxylate and a haloform. iitk.ac.inmasterorganicchemistry.com The reaction is known to be effective for methyl ketones, including aromatic ones like acetophenone. stackexchange.comylikonet.gr The use of a co-solvent like dioxane can be beneficial for water-insoluble compounds. ylikonet.gr

Another potential route is the Willgerodt-Kindler reaction, which can convert an aryl ketone to a thioamide, which can then be hydrolyzed to the carboxylic acid. researchgate.netthieme-connect.de The mechanism of the Willgerodt-Kindler reaction is complex and is believed to involve the formation of an enamine, which then reacts with sulfur. thieme-connect.de General acid-base catalysis has been shown to be beneficial for this reaction. soachim.info

The final step in many synthetic routes is the hydrolysis of a precursor, such as a nitrile, ester, or amide, to the carboxylic acid. The mechanism of hydrolysis varies depending on the functional group and the reaction conditions (acidic or basic).

Nitrile Hydrolysis: The hydrolysis of arylacetonitriles can be achieved under acidic or basic conditions. capes.gov.br The mechanism involves the protonation of the nitrile nitrogen (in acid) or nucleophilic attack of hydroxide on the nitrile carbon (in base), followed by tautomerization and further hydrolysis of the resulting amide intermediate.

Ester Hydrolysis: Ester hydrolysis can proceed through several mechanisms, with the most common being the bimolecular acyl-oxygen cleavage pathway (AAC2 for acidic and BAC2 for basic conditions). ucoz.com In acidic hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for attack by water. In basic hydrolysis, a hydroxide ion directly attacks the carbonyl carbon.

Amide Hydrolysis: The hydrolysis of amides is generally slower than that of esters. Under acidic conditions, the carbonyl oxygen is protonated, followed by nucleophilic attack by water and subsequent proton transfers to facilitate the departure of the amine. youtube.com The reaction is essentially irreversible because the resulting amine is protonated under acidic conditions. youtube.com

Role of Catalyst Design in Controlling Selectivity and Reaction Efficiency

Catalysts play a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity under mild conditions.

Ligand Effects on Transition Metal-Catalyzed Processes

While not the primary focus for the traditional synthetic routes to this compound, transition metal-catalyzed cross-coupling reactions could be envisioned for its synthesis. In such reactions, the design of the ligand coordinated to the metal center is crucial for controlling the outcome. Ligands can influence the electronic and steric properties of the metal catalyst, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Influence of Solvent Systems on Reaction Outcomes

The choice of solvent can significantly impact the rate, yield, and selectivity of a reaction. In Friedel-Crafts reactions, the solvent can influence the activity of the Lewis acid catalyst. sigmaaldrich.com For reactions involving charged intermediates, the polarity of the solvent is a critical factor.

Phase-transfer catalysis (PTC) is a powerful technique that can be employed when reactants are in different phases. adelaide.edu.auyoutube.com In the synthesis of 2-arylalkanoic acids, PTC can facilitate the alkylation of arylacetic acids. udl.catudl.cat A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from the aqueous phase to the organic phase where the reaction occurs. youtube.commdpi.com The mechanism involves the formation of an ion pair between the catalyst and the reactant, which is soluble in the organic phase. mdpi.com

Advanced Spectroscopic and Spectrometric Techniques for Mechanistic Insights

Modern spectroscopic and spectrometric techniques are indispensable tools for elucidating reaction mechanisms. They allow for the identification of intermediates, the monitoring of reaction progress, and the determination of kinetic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for structural elucidation of reactants, products, and stable intermediates. nih.govoxinst.com 1H and 13C NMR spectra provide detailed information about the chemical environment of the nuclei. asahilab.co.jpazom.com Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity within a molecule. oxinst.com In situ NMR can be used to monitor the progress of a reaction in real-time, providing valuable kinetic data. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in a molecule. nih.gov For instance, the progress of a carboxylation reaction can be monitored by observing the appearance of the characteristic carbonyl stretch of the carboxylic acid. In situ IR spectroscopy is particularly useful for studying reactions in real-time, providing insights into reaction kinetics and the formation of transient species. nih.govirdg.orgrsc.orgresearchgate.net It can be a valuable tool for monitoring catalytic reactions and understanding adsorbate-surface interactions. nih.govirdg.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and can be used to identify reaction products and by-products. When coupled with a separation technique like gas chromatography (GC-MS), it is a powerful tool for analyzing complex reaction mixtures.

The following table summarizes the application of these techniques in the context of synthesizing this compound:

| Spectroscopic Technique | Application in Synthesis of this compound |

| NMR Spectroscopy | Structural confirmation of starting materials, intermediates, and final product. Monitoring reaction progress and determining purity. |

| IR Spectroscopy | Identification of key functional groups (e.g., C=O, O-H) to track reaction conversion. |

| Mass Spectrometry | Determination of molecular weight and fragmentation patterns to confirm product identity and identify by-products. |

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

In-situ NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the reaction vessel. By acquiring NMR spectra at various time points, chemists can track the disappearance of starting materials and the appearance of products in real-time. This method provides quantitative data on the concentration of different species, offering insights into reaction kinetics. For instance, in esterification reactions, ¹H NMR can be used to monitor the change in the chemical environment of protons adjacent to the reacting functional groups.

Table 1: Potential In-Situ NMR Monitoring Parameters for a Hypothetical Reaction

| Parameter | Description | Potential Application to this compound |

| Reactant Signal Decay | Decrease in the integral of a characteristic peak of a starting material. | Monitoring the disappearance of the carboxylic acid proton signal. |

| Product Signal Growth | Increase in the integral of a characteristic peak of a product. | Observing the emergence of new signals corresponding to an ester product. |

| Intermediate Detection | Appearance and subsequent disappearance of transient signals. | Identifying short-lived species that provide clues about the reaction pathway. |

| Kinetic Data | Rate of change of reactant or product concentration over time. | Determining the reaction order and rate constant. |

This table is illustrative and based on general principles of NMR reaction monitoring, as no specific data exists for the target compound.

High-Resolution Mass Spectrometry (HRMS) for Intermediate and Product Identification

High-Resolution Mass Spectrometry is an essential tool for the accurate identification of chemical compounds by providing a precise mass-to-charge ratio (m/z), often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of a molecule. In mechanistic studies, HRMS is invaluable for identifying transient intermediates and final products, thereby helping to piece together the reaction pathway. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with HRMS can detect even low concentrations of species in a reaction mixture.

Table 2: Illustrative HRMS Data for Compound Characterization

| Compound Feature | Measurement | Significance |

| Exact Mass | Precise mass of the molecular ion. | Allows for the unambiguous determination of the elemental formula. |

| Isotopic Pattern | Relative abundances of isotopic peaks. | Confirms the presence and number of specific elements (e.g., Cl, Br). |

| Fragmentation Pattern | Masses of fragment ions produced in the mass spectrometer. | Provides structural information about the molecule's connectivity. |

This table represents the type of data obtained from HRMS analysis, not specific data for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a molecule and tracking their transformation during a chemical reaction. For example, in a reaction involving the carboxylic acid group of this compound, IR spectroscopy could monitor the disappearance of the broad O-H stretch and the C=O stretch of the acid, and the appearance of a new C=O stretch at a different frequency, characteristic of an ester product.

Table 3: Key Vibrational Frequencies for Monitoring a Carboxylic Acid Reaction

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Change During Reaction |

| Carboxylic Acid O-H | IR | 3300-2500 (broad) | Disappearance |

| Carboxylic Acid C=O | IR, Raman | 1760-1690 | Disappearance |

| Ester C=O | IR, Raman | 1750-1735 | Appearance |

| Ester C-O | IR | 1300-1000 | Appearance |

This table provides general frequency ranges and is not based on measured spectra of this compound.

Derivatization and Chemical Modification Strategies

Esterification and Amidation Reactions for Diverse Functionalization

The carboxylic acid functional group is a versatile handle for derivatization, readily undergoing esterification and amidation to produce a wide range of functionalized analogs. These reactions are fundamental in organic synthesis for altering a molecule's physicochemical properties, such as polarity, solubility, and metabolic stability.

Ester derivatives of 2-Ethoxy-5-methylbenzeneacetic acid can be synthesized through several standard methods. The most direct approach is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the carboxylic acid can first be converted to a more reactive species, such as an acyl chloride or anhydride (B1165640). Another common method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the carboxylic acid and an alcohol. These esters are valuable as intermediates for further synthetic transformations or as certified analytical standards for chromatographic methods.

Table 1: Representative Conditions for Esterification

| Alcohol (R-OH) | Catalyst/Reagent | Solvent | Temperature | Typical Purpose |

| Methanol (B129727) | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | Synthesis of Methyl Ester |

| Ethanol (B145695) | SOCl₂ then Ethanol | Dichloromethane | 0 °C to RT | Synthesis of Ethyl Ester |

| Benzyl (B1604629) Alcohol | DCC, DMAP | Dichloromethane | Room Temperature | Synthesis of Benzyl Ester |

This table presents generalized conditions for common esterification reactions and does not represent specific experimental results for this compound.

Amidation of the carboxylic acid group introduces a robust amide bond, which is a key structural feature in many biologically active molecules. The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols in this context, the reaction almost always requires the use of a coupling agent to activate the carboxylic acid. organic-chemistry.org

Common coupling agents include carbodiimides like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or uronium salts like COMU to improve efficiency and reduce side reactions. organic-chemistry.org This strategy allows for the coupling of a vast array of amines, leading to significant structural diversification. For instance, the condensation of a carboxylic acid with a primary amine using an agent like propylphosphonic anhydride (T3P) is an effective method for forming the final amide product. mdpi.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Amine (R-NH₂) | Coupling System | Solvent | Temperature |

| Aniline | EDC, HOBt | DMF | Room Temperature |

| Piperidine | HATU, DIPEA | Acetonitrile | Room Temperature |

| Benzylamine | T3P, NMM | Dichloromethane | Room Temperature |

This table lists common reagent systems for amide bond formation. Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), T3P (Propylphosphonic anhydride), NMM (4-Methylmorpholine).

Functionalization of the Aromatic Ring System

The benzene (B151609) ring of this compound is electron-rich and thus amenable to electrophilic aromatic substitution, allowing for the introduction of new functional groups.

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. wikipedia.org Activating groups increase the reaction rate and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction and typically direct to the meta position. libretexts.orgquora.com

In this compound, the substituents have competing directing effects. The ethoxy group (-OEt) is a strong activating group, and the methyl group (-Me) is a weak activating group; both direct incoming electrophiles to their ortho and para positions. wikipedia.orgyoutube.com The carboxymethyl group (-CH₂COOH) is generally considered a weak deactivating group and a meta-director. The powerful activating nature of the ethoxy and methyl groups dominates, making the ring more reactive than benzene itself and directing substitution to the positions most strongly activated by them.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OCH₂CH₃ | 2 | +R >> -I (Resonance Donating) | Strong Activating | Ortho, Para |

| -CH₃ | 5 | +I (Inductive Donating) | Weak Activating | Ortho, Para |

| -CH₂COOH | 1 | -I (Inductive Withdrawing) | Weak Deactivating | Meta |

Given these effects, the positions C4 and C6 are the most likely sites for electrophilic attack due to the combined activating effects of the ethoxy and methyl groups. Position C3 is activated by the ethoxy group but less so than C4 and C6. Common EAS reactions like nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of products, with substitution predominantly at the C4 and C6 positions. wikipedia.orgquora.com

Nucleophilic aromatic substitution (NAS) is a reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. Unlike EAS, this reaction requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of one or more strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) positioned ortho or para to a suitable leaving group, such as a halide. mdpi.com

The parent compound, this compound, is electron-rich due to its activating ethoxy and methyl substituents and lacks a suitable leaving group. youtube.com Therefore, it is not a candidate for direct nucleophilic aromatic substitution. This reaction pathway would only become feasible if the aromatic ring were first functionalized with potent electron-withdrawing groups via electrophilic substitution, as described in the previous section. For instance, if a nitro group were introduced onto the ring, subsequent reactions could potentially lead to NAS pathways.

Modification of the Ethoxy and Methyl Side Chains

The ethoxy and methyl groups attached to the aromatic ring provide additional sites for chemical modification, distinct from the carboxylic acid and the ring itself.

The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh conditions. Treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can convert the ethoxy group into a hydroxyl group, yielding the corresponding phenol (B47542) derivative. This transformation can be useful for unmasking a phenolic moiety for further reactions.

The methyl group at the C5 position offers a handle for free-radical substitution at the benzylic position. Similar to toluene (B28343), the C-H bonds of this methyl group are weaker than the aromatic C-H bonds. vaia.com Reaction with a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN) can selectively introduce a bromine atom onto the methyl group. studyx.airesearchgate.netoregonstate.edu This creates a reactive benzylic bromide, which can then be converted into a wide variety of other functional groups (e.g., alcohols, amines, nitriles) through nucleophilic substitution reactions.

Table 4: Representative Reaction for Side-Chain Bromination

| Substrate | Reagent | Initiator | Solvent | Product |

| Toluene (Model) | N-Bromosuccinimide (NBS) | UV Light or AIBN | CCl₄ | Benzyl Bromide |

This table illustrates the standard conditions for benzylic bromination using toluene as a model substrate.

Chemical Compound Focus: this compound

This article explores the chemical derivatization and modification strategies for the compound this compound, focusing on ether cleavage, re-etherification, oxidation and reduction of the methyl group, and chiral derivatization for stereochemical studies.

The structural features of this compound, namely the ethoxy group, the methyl group attached to the benzene ring, and the carboxylic acid function, offer several avenues for chemical modification. These modifications can be employed to synthesize new derivatives with potentially altered biological activities or to facilitate stereochemical analysis.

The cleavage of the ether bond in this compound is a key transformation that yields the corresponding phenolic compound, 2-Hydroxy-5-methylbenzeneacetic acid. This reaction is typically achieved under acidic conditions.

The most common reagents for cleaving aryl alkyl ethers are strong hydrohalic acids such as hydroiodic acid (HI) and hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion on the ethyl group occurs through an SN2 mechanism. wikipedia.orglibretexts.orgyoutube.com The aryl C-O bond is not cleaved due to the high energy of the corresponding phenyl cation. wikipedia.org

Table 1: Hypothetical Ether Cleavage Reactions of this compound

| Reagent | Product | Reaction Conditions |

| Hydrobromic Acid (HBr) | 2-Hydroxy-5-methylbenzeneacetic acid | Acetic acid, reflux |

| Hydroiodic Acid (HI) | 2-Hydroxy-5-methylbenzeneacetic acid | Acetic acid, reflux |

| Boron Tribromide (BBr₃) | 2-Hydroxy-5-methylbenzeneacetic acid | Dichloromethane, -78 °C to rt |

This table presents plausible reaction conditions based on general principles of ether cleavage.

Following the successful cleavage of the ether, the resulting 2-Hydroxy-5-methylbenzeneacetic acid can undergo re-etherification to introduce a variety of alkyl or aryl groups. The Williamson ether synthesis is a common method for this purpose, involving the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide.

The methyl group on the aromatic ring of this compound is susceptible to oxidation to a variety of functional groups, including an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃) can oxidize the benzylic methyl group to a carboxylic acid, yielding 2-ethoxy-5-carboxyphenylacetic acid. chemspider.com Milder oxidizing agents, such as ceric ammonium (B1175870) nitrate, can selectively oxidize the methyl group to an aldehyde. thieme-connect.de

Table 2: Hypothetical Oxidation Reactions of the Methyl Group

| Reagent | Product |

| Potassium Permanganate (KMnO₄) | 2-Ethoxy-5-carboxyphenylacetic acid |

| Chromic Acid (CrO₃) | 2-Ethoxy-5-carboxyphenylacetic acid |

| Ceric Ammonium Nitrate (CAN) | 2-Ethoxy-5-formylbenzeneacetic acid |

This table illustrates potential oxidation products based on established chemical transformations.

The reduction of the methyl group on an aromatic ring is generally not a feasible reaction under standard catalytic hydrogenation or chemical reduction conditions due to its low reactivity.

This compound is an achiral molecule. However, the carboxylic acid group provides a handle for the introduction of chirality. This can be achieved by forming an amide or ester linkage with a chiral auxiliary. This process, known as chiral derivatization, results in the formation of diastereomers which can often be separated by chromatography or crystallization.

The separated diastereomers can then be analyzed using techniques such as NMR spectroscopy or X-ray crystallography to determine the absolute stereochemistry of chiral derivatives. Subsequently, the chiral auxiliary can be cleaved to yield the enantiomerically pure derivatives of this compound.

Table 3: Common Chiral Auxiliaries for Derivatization of Carboxylic Acids

| Chiral Auxiliary | Type of Derivative |

| (R)- or (S)-α-Methylbenzylamine | Amide |

| (R)- or (S)-Phenylglycinol | Amide |

| (-)-Menthyl chloroformate | Ester |

This table lists examples of chiral auxiliaries that could be used for the derivatization of the carboxylic acid group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, yielding information about its energy, electron distribution, and geometry.

The flexibility of the ethoxy and acetic acid groups in 2-Ethoxy-5-methylbenzeneacetic acid allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface can be mapped. This "energy landscape" reveals the low-energy, and therefore most probable, conformations of the molecule. The results of such an analysis would typically be presented in a data table, as shown in the hypothetical example below.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle 1 (°C-C-O-C) | Dihedral Angle 2 (°C-C-C-O) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 180 | 0 | 0.00 |

| B | 60 | 90 | 1.52 |

| C | -60 | -90 | 1.52 |

This data is hypothetical and for illustrative purposes only.

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, by calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies of the molecule can be determined, which correspond to the peaks in an Infrared (IR) spectrum. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm, -CH₂O-) | 4.05 | 4.02 |

| ¹³C NMR (δ, ppm, C=O) | 175.8 | 175.5 |

This data is hypothetical and for illustrative purposes only.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods can also be used to study the reactivity of this compound, providing a deeper understanding of how it might behave in chemical reactions.

Density Functional Theory (DFT) is a widely used computational method that can predict the reactivity of a molecule by analyzing its electronic structure. By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the molecule's ionization potential and electron affinity. The HOMO-LUMO gap is a key indicator of chemical reactivity. Furthermore, DFT can be used to model the entire course of a chemical reaction, identifying the transition state structures and calculating the activation energies, which are crucial for understanding reaction rates.

The behavior of a molecule can be significantly influenced by its environment, particularly when in a solution. Molecular Dynamics (MD) simulations can model the interactions between this compound and surrounding solvent molecules over time. These simulations provide insights into how the solvent affects the molecule's conformation and reactivity. By running simulations in different solvents, one could predict how solubility and stability might change, which is critical information for applications such as drug formulation or industrial chemical processes.

Molecular Docking and Ligand-Target Interaction Modeling

In the context of medicinal chemistry, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. If this compound were being investigated as a potential drug, docking studies would be performed to understand how it might interact with a specific biological target. These studies can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. This information is crucial for designing more potent and selective drug candidates.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

This data is hypothetical and for illustrative purposes only.

Prediction of Binding Modes with Model Receptors or Enzymes

Computational docking simulations are frequently employed to predict how a ligand, such as this compound, might bind to the active site of a receptor or enzyme. These studies can elucidate potential binding orientations and estimate the strength of the interaction.

Research in this area has explored the interaction of compounds structurally related to this compound with various enzymes. For instance, studies on non-steroidal anti-inflammatory drugs (NSAIDs) often involve docking with cyclooxygenase (COX) enzymes. While specific docking studies for this compound are not extensively detailed in publicly available literature, the general principles can be inferred from its structural components.

The ethoxy and methyl groups on the benzene (B151609) ring, along with the acetic acid moiety, are key determinants of its binding characteristics. The carboxylic acid group is a common feature in many enzyme inhibitors, often forming critical hydrogen bonds or ionic interactions with amino acid residues in the active site. The aromatic ring can engage in π-π stacking or hydrophobic interactions.

A hypothetical docking scenario with a model enzyme active site could involve the following interactions:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar residues like Arginine or Serine.

Hydrophobic Interactions: The benzene ring and the ethyl and methyl substituents can fit into hydrophobic pockets of the enzyme, displacing water molecules and contributing favorably to the binding energy.

Van der Waals Forces: These forces would be numerous between the ligand and the amino acids lining the binding pocket.

While detailed binding energy data from specific studies on this compound is scarce, the table below illustrates typical energy contributions from different types of interactions observed in ligand-protein binding simulations.

Table 1: Illustrative Interaction Energies in Ligand-Enzyme Binding

| Interaction Type | Typical Energy Contribution (kcal/mol) | Potential Residues Involved |

| Hydrogen Bond | -2 to -10 | Arg, Asn, Gln, Ser, Tyr |

| Ionic Interaction | -5 to -20 | Arg, Lys, Asp, Glu |

| Hydrophobic (π-π) | -1 to -5 | Phe, Tyr, Trp |

| Van der Waals | -0.5 to -2 | Various nonpolar residues |

Note: The values in this table are generalized and the actual contribution for this compound would depend on the specific receptor.

Investigation of Non-Covalent Interactions

Non-covalent interactions are crucial for understanding the structure, stability, and intermolecular associations of this compound. These interactions, though weaker than covalent bonds, collectively play a significant role in its physical properties and its binding to biological targets.

Computational methods like Density Functional Theory (DFT) and Atoms in Molecules (AIM) analysis can be used to study these interactions in detail.

Intramolecular Interactions: The conformation of the molecule is determined by a balance of intramolecular non-covalent forces. There can be weak hydrogen bonds between the carboxylic acid group and the ethoxy group, influencing the orientation of the side chain relative to the benzene ring.

Intermolecular Interactions (Dimerization): Like many carboxylic acids, this compound has the potential to form stable dimers in the solid state or in nonpolar solvents. This dimerization is typically driven by the formation of two strong hydrogen bonds between the carboxyl groups of two molecules, creating a stable eight-membered ring.

Table 2: Key Non-Covalent Interactions for this compound

| Interaction | Description | Significance |

| Hydrogen Bonding | Occurs between the carboxylic acid groups of two molecules (intermolecular) or with the ethoxy group (intramolecular). | Drives the formation of dimers and influences crystal packing and solubility. |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Contributes to the stability of the crystal lattice. |

| C-H···π Interactions | A weak type of hydrogen bond where a C-H bond interacts with the π-system of the benzene ring. | Further stabilizes the packing of molecules in the solid state. |

| Van der Waals Forces | Dispersive forces between all atoms. | Ubiquitous interactions that contribute to the overall cohesion of the material. |

The interplay of these non-covalent forces dictates the supramolecular assembly and the macroscopic properties of this compound.

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Precursor in the Synthesis of Complex Aromatic Compounds

While no direct examples are available, a molecule with the structure of 2-Ethoxy-5-methylbenzeneacetic acid could theoretically serve as a scaffold for more elaborate aromatic structures. The carboxylic acid group is a versatile handle for various chemical transformations. For example, it could undergo Fischer-Speier esterification to produce the corresponding esters. These esters could then potentially be involved in Claisen condensation reactions if an appropriate alpha-proton is present on another reactant, leading to the formation of β-keto esters.

Furthermore, the carboxylic acid could be converted into an acyl chloride, which is a highly reactive intermediate. This acyl chloride could then participate in Friedel-Crafts acylation reactions with other aromatic compounds, thereby creating more complex diaryl ketone structures. The aromatic ring itself, being activated by the ethoxy and methyl groups, could also undergo electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be carefully considered to control the regioselectivity of such reactions.

Role in the Formation of Heterocyclic Systems

The formation of heterocyclic systems often involves the condensation of a bifunctional molecule. This compound possesses a carboxylic acid function, which can be readily converted into other functional groups. For instance, reduction of the carboxylic acid would yield the corresponding alcohol, 2-(2-ethoxy-5-methylphenyl)ethanol. This alcohol, upon conversion to a halide, could then be used in reactions with dinucleophiles to construct heterocyclic rings.

Alternatively, the acetic acid side chain could be envisioned as a component in the construction of heterocycles. For example, conversion of the carboxylic acid to an amide, followed by further functionalization, could provide precursors for the synthesis of nitrogen-containing heterocycles. However, without experimental data, these potential applications remain theoretical.

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis for the efficient construction of complex molecules in a single operation. Generally, molecules containing carboxylic acid functionalities can participate in certain MCRs. For example, in the Ugi four-component reaction, a carboxylic acid is one of the key reactants, along with an aldehyde or ketone, an amine, and an isocyanide. In principle, this compound could serve as the carboxylic acid component in such a reaction, leading to the formation of a complex α-acylamino carboxamide.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, could also potentially involve a molecule like this compound. For instance, an initial intermolecular reaction at the carboxylic acid group could be designed to generate a new functional group that then participates in an intramolecular cyclization onto the aromatic ring.

Despite these theoretical possibilities, it must be reiterated that no specific examples of this compound being used in these types of reactions have been found in the reviewed literature. The potential of this compound as a synthetic building block is therefore yet to be explored and documented.

Analytical Data for this compound Remains Elusive in Scientific Literature

A comprehensive review of scientific databases and literature has revealed a significant lack of specific analytical methodologies for the chemical compound this compound. Despite extensive searches for established techniques to characterize and investigate the environmental fate of this specific molecule, no detailed research findings or dedicated analytical protocols were found.

This scarcity of information prevents a detailed discussion and the creation of data tables for the advanced chromatographic and spectroscopic methods as outlined in the requested article structure. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), UV-Vis Spectroscopy, and Fluorescence Spectroscopy are foundational for the separation, quantification, and structural confirmation of chemical compounds. However, their specific application to this compound does not appear to be documented in publicly accessible scientific literature.

While general principles of these analytical techniques are well-established for related aromatic carboxylic acids, the absence of studies focusing specifically on this compound means that critical parameters—such as optimal HPLC mobile phases and columns, GC derivatization protocols, electrophoretic conditions, and specific spectroscopic absorption and emission data—are not available.

Consequently, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline, as the foundational research findings for each specified analytical technique are absent from the current body of scientific knowledge. Further empirical research would be required to develop and validate such analytical methodologies for this compound.

Analytical Methodologies for Research Sample Characterization and Environmental Fate Investigations

Investigation of Environmental Degradation Pathways in Model Systems

Microbial Transformation Studies in Laboratory Environments

The biodegradation of 2-Ethoxy-5-methylbenzeneacetic acid is expected to be a significant pathway for its removal from the environment. Studies on similar substituted phenylacetic acids have shown that microorganisms, particularly bacteria, can utilize these compounds as a source of carbon and energy. nih.govresearchgate.netnih.gov

The microbial degradation of aromatic compounds typically proceeds through a series of enzymatic reactions categorized into "upper" and "lower" pathways. researchgate.net

Upper Pathway: This involves the initial modification of the substituent groups and the aromatic ring to form a central catecholic intermediate. For this compound, this would likely involve hydroxylation and demethylation/de-ethoxylation reactions.

Lower Pathway: This involves the cleavage of the aromatic ring of the catechol intermediate by dioxygenase enzymes, followed by further degradation to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle. nih.gov

Key enzymatic steps in the microbial degradation of this compound are likely to include:

Side-chain oxidation: The acetic acid side chain can be a point of initial attack.

Hydroxylation of the aromatic ring: Monooxygenase or dioxygenase enzymes can introduce hydroxyl groups onto the benzene (B151609) ring, a crucial step for destabilizing the aromatic system.

O-dealkylation: The ethoxy group can be cleaved by etherase enzymes to form a hydroxyl group.

Ring cleavage: Catechol dioxygenases cleave the aromatic ring, leading to aliphatic products that can be readily metabolized by the microorganism.

Plausible Microbial Degradation Pathway of this compound

| Metabolite | Enzymatic Reaction | Microorganism Type |

| 2-Hydroxy-5-methylbenzeneacetic acid | O-de-ethylation | Aerobic bacteria (e.g., Pseudomonas, Rhodococcus) |

| 3,4-Dihydroxy-5-methylbenzeneacetic acid (a catechol derivative) | Hydroxylation | Aerobic bacteria |

| Ring-fission products (e.g., muconic acid derivatives) | Dioxygenase-mediated ring cleavage | Aerobic bacteria |

The rate and extent of microbial degradation will depend on various factors, including the specific microbial populations present, nutrient availability, temperature, and pH. The presence of co-substrates may also enhance the degradation through co-metabolism. nih.gov

Investigation of Enzymatic Transformations and Biochemical Interactions

Substrate Specificity and Enzyme Kinetics with Isolated Biocatalysts

The initial step in the metabolism of 2-Ethoxy-5-methylbenzeneacetic acid within a biological system would likely involve O-de-ethylation, a reaction commonly catalyzed by cytochrome P450 (CYP) monooxygenases. frontiersin.orgnih.gov These enzymes are primary drivers of phase I metabolism of many xenobiotics. wikipedia.org The substrate specificity for this reaction can be investigated using a panel of isolated human CYP isoforms. Given its structure as a weakly acidic aromatic compound, CYP2C9 would be a prime candidate for its metabolism, as this enzyme is known to metabolize a variety of drugs with these characteristics, including many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

To quantify the interaction, enzyme kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max) would be determined. A lower K_m value would indicate a higher affinity of the enzyme for the substrate, while V_max would represent the maximum rate of the O-de-ethylation reaction under saturating substrate concentrations.

Interactive Data Table: Hypothetical Enzyme Kinetic Parameters for the O-de-ethylation of this compound by Human Cytochrome P450 Isoforms

| CYP450 Isoform | Hypothetical K_m (µM) | Hypothetical V_max (pmol/min/pmol CYP) | Hypothetical Intrinsic Clearance (V_max/K_m) (µL/min/pmol CYP) |

| CYP1A2 | 150 | 50 | 0.33 |

| CYP2C9 | 25 | 200 | 8.0 |

| CYP2C19 | 100 | 75 | 0.75 |

| CYP2D6 | 200 | 30 | 0.15 |

| CYP3A4 | 80 | 150 | 1.88 |

Note: This data is hypothetical and for illustrative purposes, based on typical values for xenobiotic metabolism by these enzymes.

Elucidation of Biotransformation Pathways in Microorganisms or Cell-Free Systems

The biotransformation of this compound can be effectively studied using microbial cultures or cell-free systems, such as liver microsomes. researchgate.netnih.gov Fungi, in particular, are known for their diverse metabolic capabilities towards aromatic compounds. researchgate.netnih.govnih.gov The primary transformation would likely be the O-de-ethylation to yield 2-Hydroxy-5-methylbenzeneacetic acid. This would be followed by further degradation of the aromatic ring.

In many bacteria, the degradation of aromatic compounds proceeds through central intermediates like catechol or protocatechuate. mdpi.com Following the initial O-de-ethylation, the resulting 2-Hydroxy-5-methylbenzeneacetic acid could undergo further hydroxylation and subsequent ring cleavage. The specific pathway would depend on the enzymatic machinery of the microorganism. For instance, degradation could proceed via a pathway similar to that of other substituted phenoxyacetic acids. acs.orgnih.govoup.comresearchgate.net

Interactive Data Table: Plausible Biotransformation Pathway of this compound

| Step | Precursor | Enzyme(s) | Product |

| 1 | This compound | Cytochrome P450 Monooxygenase | 2-Hydroxy-5-methylbenzeneacetic acid |

| 2 | 2-Hydroxy-5-methylbenzeneacetic acid | Hydroxylase | 2,x-Dihydroxy-5-methylbenzeneacetic acid |

| 3 | 2,x-Dihydroxy-5-methylbenzeneacetic acid | Dioxygenase | Ring-cleavage products |

Note: The exact positions of further hydroxylation and the specific ring-cleavage products are speculative and would require experimental verification.

Mechanistic Analysis of Interaction with Model Biochemical Targets

Beyond being a substrate for metabolic enzymes, this compound could also act as an inhibitor or activator of other biochemical targets.

Enzyme Inhibition or Activation Mechanisms (in vitro)

Given its structural resemblance to certain NSAIDs, a plausible biochemical target for this compound could be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govnih.gov These enzymes are central to the inflammatory pathway. An in vitro assay could be used to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against these enzymes. The mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) could be elucidated through kinetic studies by measuring the effect of the inhibitor on the K_m and V_max of the enzyme with its natural substrate, arachidonic acid.

Interactive Data Table: Hypothetical Inhibition of Cyclooxygenase (COX) Enzymes by this compound

| Enzyme | Hypothetical IC₅₀ (µM) | Plausible Inhibition Type |

| COX-1 | 50 | Competitive |

| COX-2 | 15 | Competitive |

Note: This data is hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Studies for Biochemical Targets (focus on molecular mechanisms)

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would focus on the contribution of the ethoxy group, the methyl group, and the acetic acid moiety to its interaction with a hypothetical biochemical target, such as an enzyme active site. icm.edu.plresearchgate.net

The carboxylic acid group is a common feature in many enzyme inhibitors and often forms crucial interactions, such as hydrogen bonds or ionic bonds, with amino acid residues in the active site. The aromatic ring can engage in hydrophobic or π-stacking interactions. The ethoxy and methyl substituents would modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity.

Interactive Data Table: Hypothetical Structure-Activity Relationship (SAR) for the Inhibition of a Model Enzyme

| Structural Feature | Contribution to Binding | Plausible Interaction |

| Carboxylic Acid Moiety | Essential for high-affinity binding | Forms a key hydrogen bond with a polar amino acid (e.g., Arginine or Serine) in the active site. |

| Benzene (B151609) Ring | Provides a scaffold for substituent positioning | Engages in hydrophobic interactions within a nonpolar pocket of the active site. |

| 5-Methyl Group | Enhances binding affinity | Fills a small hydrophobic sub-pocket, increasing van der Waals interactions. |

| 2-Ethoxy Group | Influences selectivity and potency | The ethoxy group may fit into a specific hydrophobic channel. The oxygen atom could act as a hydrogen bond acceptor. |

Note: This SAR analysis is speculative and based on general principles of molecular recognition.

Patent Landscape Analysis and Academic Innovation Trends

Analysis of Synthetic Methodologies and Process Innovations in Patent Literature

While patents specifically detailing the synthesis of 2-Ethoxy-5-methylbenzeneacetic acid are not prevalent in the public domain, an examination of patents for structurally similar compounds, such as various phenylacetic acid derivatives, provides significant insight into potential synthetic routes. These methodologies can be broadly categorized and are often characterized by efforts to improve yield, purity, and cost-effectiveness, and to reduce environmental impact.

A common and well-established method for the synthesis of phenylacetic acids is the hydrolysis of corresponding phenylacetonitriles . This approach is highlighted in patent literature for the production of various methylphenylacetic acids. For instance, a method for producing methylphenylacetic acid involves the hydrolysis of methylphenylacetonitrile using a sulfuric acid solution. google.com This process is noted for its maturity and is a significant area of study and refinement in industrial synthesis. google.com Adapting this to this compound would likely involve the synthesis of the precursor, 2-ethoxy-5-methylphenylacetonitrile.

Another key synthetic strategy involves the carbonylation of benzyl (B1604629) halides . This process, detailed in patents for the preparation of phenylacetic acid, utilizes a catalytic system to introduce a carboxylic acid moiety. One patented method describes the carbonylation of benzyl halides in a diphase system in the presence of cobalt carbonyl complexes, offering a route to the alkaline salts of phenylacetic acid. justia.com This method is highlighted as an important pathway for producing intermediates for various industries, including pharmaceuticals and perfumes. justia.com

Furthermore, innovations in the synthesis of related ethoxy-containing aromatic acids can be seen in the preparation of compounds like 2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetic acid. In one documented synthesis, a nucleophilic aromatic substitution (SNAr) reaction resulted in the introduction of an ethoxy group onto a fluorinated aromatic ring. mdpi.com This points to the potential of etherification reactions, such as the Williamson ether synthesis, as a key step in forming the 2-ethoxy group on a suitable phenolic precursor.

The table below summarizes potential synthetic pathways for this compound, inferred from patent literature on related compounds.

| Synthetic Pathway | Key Precursors | Reaction Type | Potential Advantages Highlighted in Patents | Relevant Patent Insights |

| Nitrile Hydrolysis | 2-Ethoxy-5-methylphenylacetonitrile | Acid or base-catalyzed hydrolysis | Mature and well-studied process. google.com | Patents for methylphenylacetic acid production emphasize this route. google.com |

| Benzyl Halide Carbonylation | 2-Ethoxy-5-methylbenzyl halide | Catalytic carbonylation | Direct route to the acetic acid moiety. justia.com | Patents describe the use of cobalt carbonyl catalysts for this transformation. justia.com |

| Etherification & Functionalization | A suitable phenol (B47542) (e.g., 2-hydroxy-5-methylbenzeneacetic acid precursor) | Williamson ether synthesis followed by introduction of the acetic acid group | Allows for late-stage introduction of the ethoxy group. | Synthesis of related ethoxy-containing compounds demonstrates this strategy. mdpi.com |

Identification of Novel Chemical Applications and Derivative Structures in Patents

The patent landscape for phenylacetic acid derivatives is vast and points towards a wide array of potential applications for this compound, primarily as a key intermediate in the synthesis of more complex molecules with valuable biological activities.

Patents frequently describe phenylacetic acid derivatives as possessing anti-inflammatory, analgesic, and antipyretic properties . One patent, for instance, discloses a series of phenylacetic acid derivatives with activities comparable to or better than existing compounds. google.com This suggests that this compound could serve as a scaffold for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Furthermore, derivatives of phenylacetic acid are prominent in the development of fungicides and insecticides . A patent for unsaturated phenylacetic acid derivatives highlights their efficacy in combating fungal and insect infestations, coupled with good plant tolerability. google.com This opens up the possibility of utilizing this compound as a building block for novel agrochemicals.

In the realm of metabolic diseases, phenylacetic acid derivatives have been investigated as peroxisome proliferator-activated receptor (PPAR) agonists . A patent in this area describes compounds useful for treating glucose and lipid metabolic disorders, hypertension, and circulatory diseases. patsnap.com The structural features of this compound could be amenable to modification to create new PPAR agonists.

The table below outlines potential applications and derivative structures for this compound based on existing patent literature for related compounds.

| Potential Application Area | Type of Derivative Structure | Therapeutic or Functional Goal | Relevant Patent Insights |

| Anti-inflammatory Agents | Amides, Esters | Development of novel NSAIDs with improved efficacy and safety profiles. | Patents describe phenylacetic acid derivatives with potent analgesic activity. google.com |

| Agrochemicals | Unsaturated derivatives | Creation of new fungicides and insecticides with high efficacy and plant compatibility. | Patents detail the use of phenylacetic acid derivatives in crop protection. google.com |

| Metabolic Disease Therapeutics | Complex substituted derivatives | Design of PPAR agonists for the treatment of diabetes and hyperlipidemia. | Patents showcase the utility of this class of compounds in metabolic regulation. patsnap.com |

Trends in Academic Research Driven by Patentable Discoveries

While specific academic research focused solely on this compound is limited, broader trends in academic research on phenylacetic acid derivatives often parallel and are influenced by discoveries in the patent landscape. The development of novel synthetic methods and the identification of new biological targets in patents frequently spur further academic investigation.

Academic research often focuses on elucidating the mechanism of action of patented compounds. For example, the discovery of phenylacetic acid derivatives with anti-inflammatory properties in patents would likely lead to academic studies aimed at understanding their specific interactions with enzymes like cyclooxygenase (COX).

Another trend is the development of more efficient and sustainable synthetic routes . While patents may describe a functional synthesis, academic research often seeks to improve upon these methods by employing greener solvents, developing more effective catalysts, or exploring novel reaction pathways to enhance yields and reduce byproducts.

Furthermore, academic institutions often engage in the synthesis and biological evaluation of novel derivatives based on patented core structures. This can involve creating libraries of related compounds to establish structure-activity relationships (SAR) and to identify candidates with optimized properties. For example, a multi-step synthesis of new phenylacetic acid derivatives with potential biological activities has been reported, demonstrating the academic interest in expanding the chemical space around this scaffold. mdpi.com

The interplay between patent discoveries and academic research creates a cycle of innovation. Patented compounds provide new avenues for academic exploration, which in turn can lead to second-generation patents with improved features.

Future Directions and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of "2-Ethoxy-5-methylbenzeneacetic acid" would be the foundational step for any further investigation. Research in this area would likely focus on developing novel, efficient, and environmentally benign synthetic methodologies. A key starting material could be 2-Ethoxy-5-methylphenol or a related derivative. Potential synthetic strategies could involve:

Williamson Ether Synthesis: To introduce the ethoxy group if not already present on the starting material.

Friedel-Crafts Acylation or Alkylation: To introduce the acetic acid moiety or a precursor group onto the benzene (B151609) ring.

Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki or Heck coupling, could be explored for the efficient construction of the carbon skeleton.

A primary goal would be to achieve a high-yield synthesis with minimal byproducts, employing green chemistry principles such as the use of non-toxic solvents and catalysts.

Exploration of Novel Catalytic Systems for Specific Transformations

Once a reliable synthesis is established, research could delve into the catalytic transformations of "this compound" to create new molecules with potentially valuable properties. The carboxylic acid and ethoxy groups offer sites for various catalytic reactions:

Esterification and Amidation: The carboxylic acid group can be readily converted into a wide range of esters and amides using various catalysts. These derivatives could be screened for biological activity or used as monomers for polymerization.

Decarboxylation: Catalytic decarboxylation could provide a route to 2-ethoxy-5-methyltoluene, a potentially useful building block.

C-H Activation: Advanced catalytic systems could be employed to selectively functionalize the C-H bonds on the aromatic ring, opening up pathways to a diverse array of new compounds.

The development of catalysts that can selectively act on one functional group while leaving others intact would be a significant area of research.

Integration with Automated Synthesis and High-Throughput Screening in Research

The systematic exploration of "this compound" and its derivatives would be greatly accelerated by the integration of modern automation and screening technologies.

Automated Synthesis Platforms: Automated synthesizers could be programmed to rapidly generate a library of derivatives by varying the ester or amide group attached to the acetic acid moiety.

High-Throughput Screening (HTS): These libraries of compounds could then be subjected to HTS to identify "hits" for specific biological targets or material properties. For instance, screening for inhibitory activity against a particular enzyme or for desired optical or electronic properties.

This approach would allow for a much faster and more comprehensive evaluation of the potential of this chemical scaffold.

Potential for Applications in Materials Science and Functional Molecule Design

The structure of "this compound" suggests several potential applications in the design of new materials and functional molecules.

Liquid Crystals: The elongated, rigid structure of the benzene ring combined with the flexible ethoxy and acetic acid groups could be a basis for designing new liquid crystalline materials.

Polymers: The carboxylic acid group provides a handle for incorporating the molecule into polymer chains, potentially leading to materials with tailored thermal or mechanical properties.

Organic Electronics: Derivatives of "this compound" could be investigated for their potential use as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where substituted benzene rings often form the core of functional materials.

Future research would involve synthesizing and characterizing these materials to understand the relationship between the molecular structure and the resulting macroscopic properties.

Q & A

Q. What are the standard synthetic routes for 2-Ethoxy-5-methylbenzeneacetic acid, and how can regioselectivity be controlled during synthesis?

- Methodological Answer : The synthesis typically involves regioselective alkylation or esterification of precursor benzoic acid derivatives. For example, regioselective ethylation of hydroxyl or methyl groups on the aromatic ring can be achieved using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF). Controlling regioselectivity requires optimizing reaction temperature (80–120°C) and solvent polarity to favor substitution at the desired position. Techniques like TLC and HPLC should monitor reaction progress .

- Key Considerations : Use protecting groups (e.g., acetyl) to prevent undesired side reactions. Reference NMR data from structurally similar compounds (e.g., 2-ethoxybenzoic acid derivatives) to confirm regiochemistry .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times against known standards.

- Structural Confirmation : Use - and -NMR to identify key signals (e.g., ethoxy group at δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂; methyl group on the aromatic ring at δ ~2.3 ppm). IR spectroscopy can confirm carboxylic acid (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

- Data Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying solvent conditions?

- Methodological Answer :

- Solvent Effects : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate solvation free energies in polar (e.g., water) and non-polar (e.g., toluene) solvents. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess stability against electrophilic/nucleophilic attacks.

- Reactivity Studies : Simulate reaction pathways for ester hydrolysis or ether cleavage using transition state theory. Compare activation energies in different solvents to identify optimal reaction conditions .

- Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots for degradation studies) .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. mass spectrometry) during compound characterization?

- Methodological Answer :

- Case Example : If NMR suggests a methyl group at position 5, but mass spectrometry indicates an unexpected molecular ion peak, consider isotopic labeling or high-resolution MS (HRMS) to confirm the molecular formula.

- Advanced Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For MS discrepancies, perform fragmentation pattern analysis or tandem MS to identify structural anomalies.

- Systematic Approach : Apply Bayesian statistical models to weigh evidence from multiple techniques, prioritizing data with higher precision (e.g., HRMS over low-resolution MS) .

Q. How can the compound’s potential biological activity be systematically evaluated using in vitro assays?

- Methodological Answer :

- Target Identification : Screen against enzyme libraries (e.g., kinases, carboxylases) using fluorescence-based assays. For anti-inflammatory potential, test COX-1/COX-2 inhibition via ELISA.

- Dose-Response Studies : Use a logarithmic concentration range (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., aspirin for COX assays) and validate results with triplicate experiments.

- Mechanistic Insights : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes to target proteins, guided by crystallographic data from related ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.